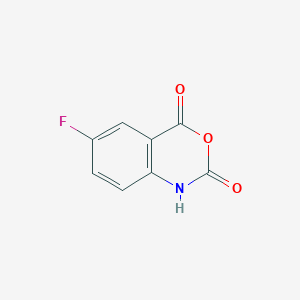

5-Fluoroisatoic anhydride

Descripción

Contextualizing 5-Fluoroisatoic Anhydride (B1165640) within the Isatoic Anhydride Class

Isatoic anhydrides are a class of compounds that have garnered considerable attention for their synthetic versatility. tandfonline.comresearchgate.net They serve as precursors for a multitude of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds for many biologically active molecules. researchgate.nettandfonline.com The reactivity of the anhydride group allows for reactions with various nucleophiles, leading to ring-opening and subsequent transformations. acs.org

Historical Perspectives and Early Research on Isatoic Anhydrides

The study of isatoic anhydride dates back to early synthetic organic chemistry. Initial methods for its preparation involved the reaction of anthranilic acid with phosgene (B1210022) or ethyl chloroformate. orgsyn.org These early methods, while foundational, often involved hazardous reagents and could result in the formation of byproducts. orgsyn.org Over the years, research has focused on developing more efficient and safer synthetic routes. google.comacs.org Reviews published before 1980 detailed the synthesis and chemical transformations of isatoic anhydrides, laying the groundwork for subsequent research. osi.lv Since then, the field has expanded significantly, with a continuous stream of publications on the synthesis of various nitrogen-containing heterocyclic systems derived from these anhydrides. researchgate.netosi.lv

Significance of Fluorine Substitution in Isatoic Anhydride Derivatives

The introduction of a fluorine atom into organic molecules can profoundly alter their chemical and biological properties. acs.orgbohrium.comnih.gov In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical properties such as lipophilicity and basicity. bohrium.comtandfonline.com The small size and high electronegativity of the fluorine atom are key to these effects. tandfonline.com

Specifically, the presence of a fluorine atom in the 5-position of the isatoic anhydride ring, as in 5-fluoroisatoic anhydride, influences its reactivity and the properties of its downstream products. cymitquimica.com This substitution can enhance the electrophilic character of the anhydride, making it a more reactive reagent in certain synthetic transformations. cymitquimica.com The strategic placement of fluorine can lead to derivatives with advantageous biological activities, a principle that has been widely applied in drug discovery. tandfonline.comomicsonline.org For instance, fluorinated compounds are prevalent in pharmaceuticals, including anticancer and anti-inflammatory agents. tandfonline.comomicsonline.org

Research Gaps and Future Directions for this compound

Despite its utility, the full potential of this compound remains to be explored. There are gaps in the understanding of its reactivity and a wide scope for the development of novel applications.

Unexplored Reactivity Profiles of this compound

While the general reactivity of isatoic anhydrides is well-documented, the specific influence of the fluorine substituent at the 5-position on the reaction mechanisms and outcomes is an area that warrants further investigation. The electron-withdrawing nature of fluorine can affect the regioselectivity and stereoselectivity of reactions, potentially leading to novel chemical transformations that are not observed with the parent isatoic anhydride. For example, its reaction with various nucleophiles under different conditions could yield a diverse library of compounds with unique substitution patterns. A deeper understanding of these reactivity profiles could unlock new synthetic pathways and provide access to previously inaccessible molecular architectures.

Emerging Applications and Potential for Novel Derivatives

The application of this compound as a precursor for biologically active compounds is a promising area for future research. It is already used in the synthesis of intermediates for pharmaceuticals such as flumazenil. google.com There is potential to develop a wide range of novel derivatives with applications in various therapeutic areas. For instance, it can serve as a starting material for the synthesis of fluorinated quinazolinones, which are known to possess a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. tandfonline.com Furthermore, the compound can be used to introduce fluorine into larger molecules, which is particularly valuable in the development of PET imaging agents. nih.gov The synthesis of novel derivatives from this compound could lead to the discovery of new drug candidates and advanced materials.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₄FNO₃ | lookchem.comnih.gov |

| Molecular Weight | 181.12 g/mol | lookchem.com |

| Appearance | White to light yellow crystalline solid | apolloscientific.co.ukcymitquimica.com |

| Melting Point | 259-262 °C | lookchem.com |

| CAS Number | 321-69-7 | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKGOWGNYKVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302241 | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-69-7 | |

| Record name | 321-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoroisatoic Anhydride

Established Synthetic Routes for 5-Fluoroisatoic Anhydride (B1165640)

The synthesis of 5-fluoroisatoic anhydride, a key intermediate in the production of various pharmaceuticals, can be achieved through several established methods. These routes primarily involve the cyclization of a substituted benzoic acid precursor or the oxidative rearrangement of an isatin (B1672199) derivative.

Cyclization of 2-Amino-5-fluorobenzoic Acid Precursors

Phosgene (B1210022) and its solid, more easily handled analogue, triphosgene (B27547), are effective reagents for the synthesis of this compound from 2-amino-5-fluorobenzoic acid. drugfuture.comgoogle.com The reaction involves the treatment of the amino acid with phosgene, which acts as a carbonylating agent, leading to the formation of the anhydride ring. drugfuture.com While effective, the use of phosgene gas presents significant safety hazards due to its extreme toxicity. google.com

Triphosgene, a solid compound, offers a safer alternative as it can be handled more easily and decomposes to generate phosgene in situ. google.com A documented procedure involves the reaction of 2-amino-5-fluorobenzoic acid with phosgene in a mixture of tetrahydrofuran (B95107) and aqueous hydrochloric acid to yield this compound. drugfuture.com Despite its utility, the generation of phosgene from triphosgene still necessitates stringent safety measures and specialized equipment, particularly in large-scale industrial production. google.com

| Precursor | Reagent | Solvent System | Product | Key Considerations |

| 2-Amino-5-fluorobenzoic acid | Phosgene | Tetrahydrofuran / Aqueous HCl | This compound | High toxicity of phosgene gas requires specialized handling. |

| 2-Amino-5-fluorobenzoic acid | Triphosgene | - | This compound | Safer alternative to phosgene gas, but still generates toxic phosgene in situ. google.com |

Carbonyl diimidazole (CDI) presents a less hazardous alternative to phosgene for the cyclization of 2-amino-5-fluorobenzoic acid. google.com CDI is a white crystalline solid that is used for the coupling of amino acids and in the synthesis of various organic compounds. wikipedia.org It facilitates the formation of the anhydride by activating the carboxylic acid group, which then undergoes intramolecular cyclization with the adjacent amino group.

A key advantage of using CDI is its high reactivity, which often allows for milder reaction conditions. google.com However, the high reactivity of CDI also makes it difficult to store for long periods. google.com Furthermore, the cost of CDI can be a limiting factor for large-scale production as it is typically more expensive than phosgene-based reagents. google.com The synthesis of CDI itself often involves the use of phosgene, which indirectly links this method to the same safety concerns associated with phosgene use. google.comorgsyn.org

| Precursor | Reagent | Product | Advantages | Disadvantages |

| 2-Amino-5-fluorobenzoic acid | Carbonyl Diimidazole (CDI) | This compound | High reactivity, milder reaction conditions. google.com | Difficult to store, higher cost, indirect link to phosgene safety concerns. google.com |

Oxidation of 5-Fluoroisatin (B27256) via Baeyer-Villiger Rearrangement

An alternative synthetic pathway to this compound involves the Baeyer-Villiger oxidation of 5-fluoroisatin. google.com This reaction expands the five-membered ring of the isatin to the six-membered ring of the isatoic anhydride. ossila.com

A reported method for this transformation utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of concentrated sulfuric acid. google.com Another variation employs meta-chloroperoxybenzoic acid (mCPBA) for the oxidation. ossila.com While this method avoids the use of highly toxic reagents like phosgene, the use of concentrated hydrogen peroxide on a large scale presents its own set of safety challenges, as it is a potent oxidizer and can be explosive. google.com

| Starting Material | Reagent(s) | Reaction Type | Product | Key Considerations |

| 5-Fluoroisatin | Hydrogen Peroxide / Concentrated Sulfuric Acid | Baeyer-Villiger Oxidation | This compound | Avoids phosgene, but large-scale use of concentrated hydrogen peroxide is hazardous. google.com |

| 5-Fluoroisatin | meta-Chloroperoxybenzoic Acid (mCPBA) | Baeyer-Villiger Oxidation | This compound | Alternative oxidizing agent to hydrogen peroxide. ossila.com |

Advanced and Optimized Synthetic Strategies for this compound

To address the challenges associated with established synthetic routes, particularly regarding safety and cost-effectiveness for industrial applications, optimized strategies have been developed.

Trichloroacetyl Chloride Mediated Ring Closure for Industrial Production

A significant advancement in the synthesis of this compound involves the use of trichloroacetyl chloride as a cyclizing agent. google.com This method provides a safer and more cost-effective alternative to phosgene and CDI for large-scale production. google.com

The process involves the reaction of 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride. google.com In one example, the reaction is carried out in dichloromethane (B109758) with triethylamine (B128534) as a base, followed by treatment with hydrochloric acid to yield 5-fluoro-2-(2,2,2-trichloroacetamide)benzoic acid with a high yield of 95.3%. google.com A subsequent step can then effect the ring closure. An alternative one-pot procedure involves reacting 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride in a mixture of toluene (B28343) and pyridine (B92270), followed by heating to reflux, which directly yields this compound with a reported yield of 73.1%. google.com

The use of trichloroacetyl chloride is advantageous due to its lower cost, stable market availability, and the ability to shorten industrial production times and reduce equipment requirements, thereby maximizing economic benefits. google.com

| Precursor | Reagent | Solvent(s) / Base | Intermediate / Product | Yield | Key Advantages |

| 2-Amino-5-fluorobenzoic acid | Trichloroacetyl chloride | Dichloromethane / Triethylamine | 5-Fluoro-2-(2,2,2-trichloroacetamide)benzoic acid | 95.3% | High yield of intermediate. google.com |

| 2-Amino-5-fluorobenzoic acid | Trichloroacetyl chloride | Toluene / Pyridine | This compound | 73.1% | One-pot procedure, cost-effective, safer for industrial scale. google.com |

One-Pot Procedures for Enhanced Efficiency

One-pot synthesis offers a streamlined approach to producing this compound, enhancing efficiency by reducing reaction time, minimizing equipment requirements, and simplifying operational procedures. google.com A notable one-pot method involves the reaction of 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride. google.com This process combines the substitution and ring-closure steps into a single, continuous procedure.

In a typical setup, 2-amino-5-fluorobenzoic acid is treated with trichloroacetyl chloride in a mixed solvent system, such as toluene and pyridine. The reaction is initiated at a low temperature (0-5 °C) and then brought to room temperature before heating to reflux to complete the cyclization. This method circumvents the need to isolate intermediate products, leading to significant time and resource savings. google.com The use of trichloroacetyl chloride is particularly advantageous as it is a readily available and cost-effective reagent compared to alternatives like triphosgene, which is highly toxic. google.com

The efficiency of this one-pot procedure is demonstrated in the following example:

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 2-Amino-5-fluorobenzoic acid | Trichloroacetyl chloride, Pyridine | Toluene | ~15.5 hours | 73.1% |

| Data derived from a patented one-pot synthesis procedure. google.com |

Another advanced approach involves microwave-assisted synthesis, which can dramatically reduce reaction times. This technique utilizes a slurry containing a carboxylic anhydride, trimethylsilyl (B98337) azide, and a basic alumina (B75360) support, which is then subjected to microwave irradiation to promote the rapid formation of the isatoic anhydride ring system. smolecule.com

Green Chemistry Protocols for Sustainable Synthesis of Isatoic Anhydrides

In line with the principles of sustainable chemistry, several green protocols have been developed for the synthesis of isatoic anhydrides. These methods prioritize the use of environmentally benign reagents, milder reaction conditions, and energy-efficient techniques like sonication. researchgate.netnih.gov

A prominent green method involves the oxidation of isatins using a urea-hydrogen peroxide (UHP) complex under ultrasonic irradiation. researchgate.net UHP is a stable, inexpensive, and safe solid source of hydrogen peroxide, making it an environmentally friendly oxidizing agent. The use of ultrasound significantly accelerates the reaction, reducing the time required from hours to minutes and leading to excellent yields and high purity of the final product. researchgate.netnih.gov This approach avoids the use of hazardous reagents traditionally employed for this transformation. researchgate.net

The reaction is typically carried out at room temperature, further contributing to its green credentials by minimizing energy consumption. researchgate.net This protocol has been successfully applied to a variety of substituted isatins, indicating its potential applicability for the synthesis of this compound from 5-fluoroisatin. researchgate.net

| Reactant | Oxidizing System | Conditions | Key Advantage |

| Isatins | Urea-Hydrogen Peroxide | Ultrasound, Room Temp. | Environmentally friendly oxidant, reduced reaction time. researchgate.net |

| Isatins | Hydrogen Peroxide / Sulfuric Acid | 70 °C | Traditional method, effective but less "green". prepchem.com |

These green protocols represent a significant advancement towards the sustainable industrial production of isatoic anhydrides. researchgate.net

Synthesis of Key Intermediates for this compound

The intermediate 5-fluoro-2-(2,2,2-trichloroacetamide) benzoic acid is a direct precursor that can be cyclized to form this compound. google.com Its synthesis is achieved through the reaction of 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride in the presence of a base. google.com

The procedure involves dissolving 2-amino-5-fluorobenzoic acid in a suitable solvent, such as tetrahydrofuran or dichloromethane, and adding a base like pyridine or triethylamine. The mixture is cooled, and trichloroacetyl chloride is added dropwise. After the addition, the reaction is allowed to proceed at room temperature for several hours. google.com The resulting product, 5-fluoro-2-(2,2,2-trichloroacetamide) benzoic acid, can be isolated with a high yield. google.com

The following table summarizes a representative synthesis:

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 2-Amino-5-fluorobenzoic acid | Trichloroacetyl chloride, Pyridine | Tetrahydrofuran | 8-12 hours | 89.5% |

| Data from a patented synthesis procedure. google.com |

This compound can be synthesized from 5-fluoroisatin (also known as 5-fluoroindoledione) via a Baeyer-Villiger oxidation. google.com This reaction involves inserting an oxygen atom into the isatin ring, leading to the formation of the anhydride.

A common method employs hydrogen peroxide as the oxidant in an acidic medium. For instance, 4-chloro-5-fluoro-isatin can be converted to 6-chloro-5-fluoro-isatoic acid anhydride by treatment with 30% hydrogen peroxide in acetic acid containing a catalytic amount of sulfuric acid. prepchem.com The mixture is heated to facilitate the reaction. prepchem.com A greener alternative, as previously mentioned, uses the urea-hydrogen peroxide complex, often enhanced by ultrasonic irradiation, to achieve the oxidation of isatins to isatoic anhydrides under milder, room-temperature conditions. researchgate.netnih.gov

| Starting Material | Reagents | Conditions | Product |

| 4-Chloro-5-fluoro-isatin | 30% Hydrogen Peroxide, Acetic Acid, Sulfuric Acid | Heat to 70 °C | 6-Chloro-5-fluoro-isatoic acid anhydride prepchem.com |

| Isatin (general) | Urea-Hydrogen Peroxide Complex | Ultrasonic irradiation, Room Temp. | Isatoic anhydride researchgate.netnih.gov |

These methods highlight the transformation of a fluorinated indole-2,3-dione into the desired fluoro isatoic anhydride structure.

Chemical Reactivity and Reaction Mechanisms of 5 Fluoroisatoic Anhydride

Nucleophilic Acyl Substitution Reactions of 5-Fluoroisatoic Anhydride (B1165640)

The core reactivity of 5-fluoroisatoic anhydride is defined by nucleophilic acyl substitution. chemistrytalk.orglibretexts.org In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in the formation of a new acyl compound. libretexts.orgyoutube.com The presence of the electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbons, potentially increasing the reaction rate compared to unsubstituted isatoic anhydride.

The reaction of this compound with primary or secondary amines is a well-established method for synthesizing 2-aminobenzamide (B116534) derivatives. libretexts.orgreactionweb.io This transformation involves the ring-opening of the anhydride followed by decarboxylation. academie-sciences.fr Generally, the reaction proceeds smoothly, often at room temperature or with gentle heating, and may require two equivalents of the amine—one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct formed during the reaction. libretexts.org

The reaction between this compound and an amine results in the formation of a substituted 2-amino-5-fluorobenzamide (B107079). google.com This process is a key step in the synthesis of various pharmacologically active molecules, including quinazolinones. academie-sciences.fr

Table 1: Examples of Amide Formation from Isatoic Anhydrides

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Isatoic Anhydride | Primary/Secondary Amine | Typically neutral or slightly basic, room temp or mild heat | 2-Aminobenzamide | reactionweb.iolibretexts.org |

| Isatoic Anhydride | Ethyl Amine | Bi(NO₃)₃·5H₂O catalyst, solvent-free, 80°C | 2-Amino-N-ethylbenzamide intermediate | academie-sciences.fr |

This table provides illustrative examples based on the general reactivity of isatoic anhydrides.

The mechanism for the reaction of this compound with an amine follows a characteristic nucleophilic acyl substitution pathway. libretexts.orglibretexts.org

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride ring. libretexts.orglibretexts.org This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. youtube.com

Ring Opening : The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond within the anhydride ring. This step results in the formation of an unstable carbamic acid intermediate. sciencemadness.org

Deprotonation & Decarboxylation : A second molecule of the amine acts as a base, deprotonating the positively charged nitrogen of the intermediate. libretexts.org The resulting carbamic acid is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 2-amino-5-fluorobenzamide product. wikipedia.orgacademie-sciences.fr

This compound can react with alcohols to form the corresponding 2-amino-5-fluorobenzoate esters. wikipedia.orgchemistrytalk.org This reaction, known as alcoholysis, is generally slower than aminolysis because alcohols are weaker nucleophiles than amines. chemguide.co.uk Consequently, the reaction often requires warming or the use of a catalyst, such as pyridine (B92270) or a strong acid like sulfuric acid, to proceed at a practical rate. chemguide.co.uklibretexts.orgbyjus.com

The product of this reaction is an ester derivative of 5-fluoroanthranilic acid. wikipedia.org This transformation is a useful synthetic tool for introducing the 2-amino-5-fluorobenzoyl moiety into more complex molecules. thieme-connect.com

Table 2: Examples of Ester Formation from Anhydrides

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Acid Anhydride | Alcohol | Pyridine (solvent/catalyst), often requires warming | Ester and Carboxylic Acid | chemguide.co.uklibretexts.org |

| Isatoic Anhydride | Generic Alcohol (ROH) | Heat, acid catalyst | 2-Aminobenzoate Ester | wikipedia.org |

This table provides illustrative examples based on the general reactivity of anhydrides.

The mechanism for the esterification of this compound with an alcohol is analogous to that of amide formation and proceeds via nucleophilic acyl substitution. libretexts.orgbyjus.com

Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking an electrophilic carbonyl carbon of the anhydride. youtube.comlibretexts.org This addition step forms a tetrahedral intermediate.

Deprotonation : In base-catalyzed reactions (e.g., with pyridine), the pyridine removes the proton from the oxonium ion intermediate formed after the alcohol attacks. libretexts.org

Leaving Group Removal : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the carboxylate as a leaving group. youtube.comlibretexts.org

Decarboxylation : Similar to the reaction with amines, the initial ring-opened product is a carbamic acid derivative which is unstable and loses carbon dioxide to form the final 2-amino-5-fluorobenzoate ester. wikipedia.org

Reaction with Alcohols for Ester Formation

Ring-Opening Reactions of this compound

Ring-opening reactions are a central feature of this compound's chemistry. These reactions occur when a nucleophile attacks the anhydride, leading to the cleavage of the heterocyclic ring. wikipedia.orgusm.edu This reactivity is exploited in various synthetic applications to generate substituted anthranilic acid derivatives. thieme-connect.comnih.gov

When exposed to water, this compound undergoes hydrolysis, a ring-opening reaction that yields 2-amino-5-fluorobenzoic acid and carbon dioxide. wikipedia.orgchemistrytalk.org This reaction is essentially a nucleophilic acyl substitution where water is the nucleophile. libretexts.org The process can be catalyzed by either acid or base. The product, 2-amino-5-fluorobenzoic acid, is also known as 5-fluoroanthranilic acid and is a valuable precursor in chemical synthesis. google.comsigmaaldrich.com The successful synthesis of isatoic anhydrides, including this compound, from their corresponding anthranilic acids using reagents like triphosgene (B27547) has been documented. reading.ac.uk

The general reaction for the hydrolysis of isatoic anhydride is: C₆H₄C₂O₃NH + H₂O → C₆H₄(NH₂)COOH + CO₂ wikipedia.org

Regioselective Reactivity in Cross-Coupling Reactions

The regioselectivity of cross-coupling reactions involving this compound is a critical aspect, largely dictated by the electronic and steric environment of the potential reaction sites. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In the context of this compound, the primary sites for such reactions are the carbon atoms of the aromatic ring.

The fluorine atom at the C5 position and the anhydride functionality exert significant influence on the regiochemical outcome. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring through inductive and resonance effects. researchgate.net This, in turn, can affect the oxidative addition step in palladium-catalyzed cycles. Research has shown that in cross-coupling reactions of substituted haloaromatics, the relative reactivity of different C-X (where X is a halogen) bonds can be finely tuned by the choice of ligands on the palladium catalyst and the reaction conditions. nih.gov For instance, in dihalo-substituted heterocycles, ligand-controlled systems can direct the reaction to a specific site, while ligand-free conditions may favor another. nih.gov

While specific studies on the regioselective cross-coupling of this compound are not extensively detailed in the provided results, general principles of cross-coupling on fluorinated and substituted aromatic systems can be applied. The presence of the anhydride group, an electron-withdrawing group, can further modify the reactivity of the C-H bonds on the aromatic ring, making them potential sites for C-H activation/cross-coupling reactions. thieme-connect.comrsc.org The interplay between the directing effects of the fluorine atom and the anhydride moiety would ultimately determine the position of coupling. For example, in palladium-catalyzed cross-dehydrogenative coupling reactions, the regioselectivity is often determined by the reductive elimination step rather than the initial C-H bond cleavage. rsc.org

The following table summarizes the expected factors influencing regioselectivity in cross-coupling reactions of this compound based on established principles.

| Factor | Influence on Regioselectivity |

| Fluorine at C5 | Inductive electron withdrawal and resonance effects can alter the electron density at adjacent carbons, influencing the site of oxidative addition or C-H activation. |

| Anhydride Moiety | As an electron-withdrawing group, it deactivates the ring but can direct metallation to specific positions. It can also act as a masked directing group. rsc.org |

| Palladium Catalyst/Ligand | The choice of ligand can sterically and electronically control which position on the aromatic ring interacts with the palladium center. sigmaaldrich.comnih.gov |

| Reaction Conditions | Temperature, solvent, and base can influence the kinetic versus thermodynamic control of the reaction, thus affecting the regiochemical outcome. sigmaaldrich.comnih.gov |

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For this compound, the reaction is governed by the combined electronic effects of the fluorine atom and the anhydride group.

The anhydride group is a deactivating group due to its electron-withdrawing nature, which reduces the nucleophilicity of the benzene (B151609) ring. youtube.com This deactivation makes EAS reactions on this compound slower than on benzene itself. Furthermore, the anhydride group is a meta-director.

The fluorine atom at the C5 position has a dual role in influencing the reactivity of the aromatic ring in electrophilic aromatic substitution. csbsju.edu

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. csbsju.edu This effect is strongest at the carbon atom directly attached to the fluorine (C5) and decreases with distance. This inductive withdrawal deactivates the ring towards electrophilic attack, making the reaction slower compared to benzene. researchgate.net

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. csbsju.edu This effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom.

The interplay of the deactivating anhydride group (meta-directing) and the deactivating but ortho, para-directing fluorine atom will determine the final regiochemical outcome of EAS reactions. The directing effects are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Anhydride | C1, C2 | -I, -R (Deactivating) | Meta (C4, C6) |

| Fluorine | C5 | -I, +R (Deactivating) | Ortho, Para (C4, C6, C2) |

Advanced Mechanistic Studies of this compound Transformations

To gain a deeper understanding of the reaction pathways and transition states involved in the transformations of this compound, advanced experimental and computational techniques are employed.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgresearchgate.net DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For reactions involving this compound, DFT studies can provide insights into:

Reaction Energetics: Calculating the activation energies for different possible reaction pathways allows for the prediction of the most favorable mechanism. For instance, in the rhodium-catalyzed annulation of isatoic anhydride, DFT calculations revealed a novel mechanism involving the acyloxy group as a directing group. rsc.org

Transition State Geometries: The geometry of the transition state provides crucial information about the key bond-forming and bond-breaking events.

Influence of Substituents: Computational models can quantify the electronic and steric effects of the fluorine atom on the reactivity and regioselectivity of reactions. Studies on isatoic anhydride derivatives have used DFT to understand how substituents modify molecular reactivity. jmcs.org.mx

Role of Catalysts: The interaction of this compound with a catalyst can be modeled to understand how the catalyst facilitates the reaction. For example, DFT has been used to study the mechanism of palladium-catalyzed carbonylation reactions to form isatoic anhydrides. smolecule.com

A hypothetical DFT study on the nitration of this compound might compare the activation barriers for attack at the C4, C6, and C7 positions to predict the regiochemical outcome.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comias.ac.in In this method, an atom in a reactant molecule is replaced with one of its isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H). thieme-connect.de The position of the isotopic label in the product is then determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For transformations of this compound, isotopic labeling could be used to:

Elucidate Rearrangement Pathways: In reactions involving ring-opening and closing, labeling a specific atom in the anhydride ring (e.g., one of the carbonyl carbons with ¹³C or the nitrogen with ¹⁵N) would allow for its position in the final product to be tracked, confirming or refuting a proposed rearrangement mechanism.

Identify the Source of Atoms: In reactions involving external reagents, isotopic labeling can determine the origin of atoms in the product. For example, in a study on the isomerization of N-hydroxyphthalimide to isatoic anhydride, ¹⁸O-labeling of water confirmed that the oxygen atom in the product originated from the solvent. researchgate.net

Distinguish Between Intermolecular and Intramolecular Processes: By running a crossover experiment with a mixture of labeled and unlabeled reactants, one can determine if a reaction proceeds through an intermolecular or intramolecular pathway.

For instance, to study the mechanism of hydrolysis of this compound, the reaction could be carried out in ¹⁸O-labeled water. Analysis of the resulting 2-amino-5-fluorobenzoic acid would reveal whether the oxygen from the water attacked the C2 or C4 carbonyl group.

| Isotopic Label | Potential Application in Studying this compound Reactions |

| ¹³C | Labeling one of the carbonyl carbons to track its fate in decarboxylation or rearrangement reactions. researchgate.net |

| ¹⁵N | Labeling the nitrogen atom to follow its path in ring-opening and cyclization reactions. researchgate.net |

| ¹⁸O | Labeling the carbonyl oxygen or using ¹⁸O-labeled reagents (e.g., water) to probe the mechanism of hydrolysis or esterification. numberanalytics.comresearchgate.net |

| ²H (Deuterium) | Used to study kinetic isotope effects or to trace the path of hydrogen atoms in C-H activation reactions. numberanalytics.com |

Applications of 5 Fluoroisatoic Anhydride in Complex Molecule Synthesis

Synthesis of Quinoline (B57606) and Quinoline-Annulated Ring Systems

The synthesis of quinoline derivatives is of significant interest due to their broad range of pharmacological activities. 5-Fluoroisatoic anhydride (B1165640) can be a key starting material for introducing a fluorine atom at the 6-position of the quinoline ring system.

While direct, one-pot syntheses of 2,3,4-substituted quinolines from 5-fluoroisatoic anhydride are not extensively documented, a plausible and effective route involves a multi-step approach based on established quinoline syntheses. One such method is the Gould-Jacobs reaction. This reaction typically involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

In this context, this compound can be readily converted to 4-fluoroaniline. This fluoroaniline (B8554772) can then be subjected to the Gould-Jacobs reaction sequence to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. researchgate.net Further modifications of this scaffold would lead to the desired 2,3,4-substituted quinolines. For instance, the 4-hydroxyl group can be converted to a chloro group and subsequently displaced by various nucleophiles. The carboxylic acid at the 3-position can be involved in coupling reactions, and the 2-position can be functionalized through various C-H activation strategies.

A typical reaction sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate | 100°C | Diethyl N-(4-fluorophenyl)aminomethylenemalonate | High |

| 2 | Diethyl N-(4-fluorophenyl)aminomethylenemalonate | Diphenyl ether, 250°C | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Good |

| 3 | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Aqueous NaOH, reflux | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

This table presents a generalized scheme for the synthesis of the quinoline core, with yields reported in the literature for analogous reactions.

Building upon the 6-fluoroquinoline (B108479) core, derivatization to quinoline amino acids can be achieved. These hybrid molecules are of interest for their potential enhanced biological activities. The synthesis of novel α-amino acid functionalized 6-fluoro quinolones has been reported, starting from a pre-formed quinoline ester. nih.gov

The synthetic strategy involves the coupling of the 6-fluoro-4-oxo-quinoline-3-carboxylic acid core with various α-amino acid esters. This is typically achieved through standard peptide coupling methodologies, often employing a coupling agent such as a carbodiimide. The resulting ester can then be hydrolyzed to afford the final quinoline amino acid derivative. The fluorine atom at the C-6 position and the amino acid moiety at the C-3 position are common features in potent fluoroquinolone antibiotics. nih.gov

Synthesis of Quinazolinone Derivatives

This compound is a more direct and commonly used precursor for the synthesis of quinazolinone derivatives, where the fluorine atom is incorporated at the 6-position of the quinazolinone ring system.

The reaction of this compound with a primary amine is a fundamental and efficient method for the construction of the 6-fluoroquinazolinone core. researchgate.netopenmedicinalchemistryjournal.com This reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to the opening of the anhydride ring to form an intermediate 2-aminobenzamide (B116534) derivative. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, yields the 2,3-disubstituted-6-fluoro-4(3H)-quinazolinone. nih.govnih.gov

The versatility of this method allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone core, depending on the choice of the amine and any additional electrophilic partner in the reaction.

| Entry | Amine | Other Reactants | Conditions | Product | Yield (%) |

| 1 | Alkylamine | Orthoester | Heat (120°C) or Microwave (140°C) | 2-Alkyl-3-alkyl-6-fluoroquinazolin-4(3H)-one | High |

| 2 | Arylamine | Aromatic Aldehyde | Various catalysts (e.g., ionic liquids) | 2-Aryl-3-aryl-2,3-dihydro-6-fluoroquinazolin-4(1H)-one | Moderate to High |

This table provides representative examples of the types of quinazolinones that can be synthesized from this compound, with conditions and yields generalized from literature on isatoic anhydride reactions. openmedicinalchemistryjournal.com

The synthesis of 2-dichloromethyl-6-fluoroquinazolinones from this compound would likely proceed through a two-step sequence. First, the 6-fluoroquinazolinone core is constructed, followed by the introduction of the dichloromethyl group at the 2-position.

A general method for the synthesis of 2-chloromethyl-4(3H)-quinazolinones involves the reaction of an anthranilic acid with chloroacetonitrile. mdpi.comresearchgate.net By analogy, 4-fluoroanthranilic acid (obtainable from this compound) could be reacted with dichloroacetonitrile (B150184) to potentially yield 2-(chloromethyl)-6-fluoro-4(3H)-quinazolinone, although this specific reaction is not explicitly detailed in the provided search results. A subsequent chlorination of the 2-methyl group would be necessary to obtain the dichloromethyl functionality.

Alternatively, a pre-formed 6-fluoro-2-methylquinazolin-4(3H)-one could be subjected to radical chlorination using reagents such as sulfuryl chloride to introduce the two chlorine atoms onto the methyl group.

One potential strategy could involve the reduction of the quinazolinone carbonyl group, followed by cleavage of the C4-N3 bond and subsequent intramolecular cyclization with a suitable piperazine-containing side chain that has been installed at the N1 position. Another approach might involve a Beckmann or a related rearrangement of a suitably functionalized quinazolinone derivative. These proposed pathways are speculative and would require significant experimental investigation to be realized.

Design and Synthesis of Quinazolinone Derivatives with Hydrazone Units

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. The incorporation of a hydrazone linkage (–NH–N=CH–) into the quinazolinone scaffold has been a key strategy for developing novel therapeutic agents. While many studies start with isatoic anhydride, the principles are directly applicable to its 5-fluoro analog for creating fluorinated derivatives. ccspublishing.org.cn

The synthesis typically begins with isatoic anhydride as the starting material to construct the quinazolinone core. ccspublishing.org.cn A general synthetic route involves a series of steps where the isatoic anhydride is first converted into a 2-substituted quinazolin-4-one. This intermediate is then further functionalized to introduce a hydrazide group, which is subsequently condensed with various aromatic aldehydes to yield the final quinazolinone-hydrazone derivatives. dergipark.org.trresearchgate.net

For instance, a series of novel quinazolinone derivatives featuring hydrazone units were synthesized using isatoic anhydride. ccspublishing.org.cn The process involved converting the anhydride to a 2-(chloromethyl) derivative, which was then reacted with a substituted phenol. The resulting ether was treated with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. Finally, condensation with different aldehydes yielded the target hydrazone compounds.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Isatoic Anhydride, Chloroacetic acid | Microwave irradiation | 2-(chloromethyl)-4H-benzo[d] rsc.orggoogle.comoxazin-4-one |

| 2 | Intermediate from Step 1, Substituted Phenol | Potassium Carbonate, DMF | 2-((4-formylphenoxy)methyl)-3-methylquinazolin-4(3H)-one |

| 3 | Intermediate from Step 2, Hydrazine Hydrate | Ethanol, Reflux | 2-((4-(hydrazonomethyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one |

| 4 | Intermediate from Step 3, Substituted Aldehyde | Ethanol, Acetic Acid (catalyst) | Final Quinazolinone-Hydrazone Derivatives |

This table represents a generalized pathway for the synthesis of quinazolinone-hydrazone derivatives, starting from isatoic anhydride.

The introduction of a fluorine atom at the 5-position of the initial isatoic anhydride would result in a corresponding fluorine substitution on the quinazolinone ring system, potentially modulating the biological activity of the final hydrazone derivatives. rsc.org

Synthesis of N-Boc-2-Alkylaminoquinazolinones

Information regarding the specific use of this compound for the synthesis of N-Boc-2-Alkylaminoquinazolinones was not found in the provided search results. General methods for synthesizing quinazolinone derivatives often involve isatoic anhydride, but specific protocols detailing the synthesis of N-Boc-2-alkylamino variants using the 5-fluoro substituted precursor were not identified.

Synthesis of Tryptanthrin (B1681603) Derivatives

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural alkaloid known for its significant biological properties. researchgate.net The synthesis of tryptanthrin and its derivatives frequently employs isatoic anhydride and a substituted isatin (B1672199) as key reactants. umich.edu The reaction involves the condensation of these two precursors to form the characteristic tetracyclic tryptanthrin core. uc.pt

A common and efficient method involves heating isatoic anhydride and isatin in a suitable solvent, often in the presence of a base like triethylamine (B128534). umich.edugoogle.com The use of this compound in this reaction allows for the introduction of a fluorine atom onto the quinazolinone portion of the tryptanthrin molecule, yielding fluorinated analogs.

A visible-light-mediated, transition-metal-free approach has also been developed for synthesizing tryptanthrin derivatives. rsc.org In this method, isatin and isatoic anhydride are reacted in the presence of a photocatalyst like Rose Bengal and a base such as potassium carbonate, under irradiation with a fluorescent bulb. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent/Conditions | Product |

| Isatin | Isatoic Anhydride | Triethylamine | Toluene (B28343), 110 °C | Tryptanthrin |

| 5-Fluoro-isatin | This compound | Triethylamine | Toluene, Reflux | 2,8-Difluorotryptanthrin google.com |

| Isatin | Isatoic Anhydride | Rose Bengal, K2CO3 | DMF, 23 W Fluorescent bulb | Tryptanthrin rsc.org |

This table summarizes different synthetic conditions for tryptanthrin and its derivatives from isatin and isatoic anhydride precursors.

The reaction between 5-fluoroisatin (B27256) and this compound, for example, would be expected to produce 2,8-difluorotryptanthrin, demonstrating a straightforward method for synthesizing symmetrically disubstituted derivatives. google.com

Precursor for Flumazenil Intermediates

This compound is a key intermediate in the synthesis of Flumazenil, a benzodiazepine (B76468) antagonist used to reverse the effects of benzodiazepines in medical settings. google.comnih.gov Several synthetic routes to Flumazenil rely on the preparation of 6-fluoroisatoic anhydride (an isomer of this compound) as a crucial step. google.com However, patents also describe the preparation and application of this compound itself as a Flumazenil intermediate. google.com

One patented method highlights an improved process for preparing this compound for industrial production. This method utilizes the reaction of 2-amino-5-fluorobenzoic acid with trichloroacetyl chloride to achieve ring closure, forming the anhydride. This process is presented as a cost-effective and simpler alternative to methods using highly toxic reagents like phosgene (B1210022) or triphosgene (B27547). google.com Another route involves the Baeyer-Villiger oxidation of 5-fluoroisatin to yield this compound. google.com

The anhydride serves as a precursor to construct the core benzodiazepine structure of Flumazenil. The synthesis generally proceeds by reacting the 6-fluoroisatoic anhydride intermediate with sarcosine (B1681465) to form a diketone, which then undergoes further transformations to yield Flumazenil. google.com The use of this compound follows a similar synthetic logic in building the fluorinated benzodiazepine framework.

Utilization in Oxazolidinone Synthesis

While oxazolidinones are an important class of chiral auxiliaries and therapeutic agents, the direct utilization of this compound in their synthesis is not a commonly documented pathway in the provided search results. Oxazolidinone synthesis typically involves methods such as the cyclization of amino alcohols with phosgene or its equivalents, or the reaction of epoxides with isocyanates. organic-chemistry.org Isatoic anhydride's primary reactivity involves ring-opening reactions with nucleophiles to form anthranilate derivatives, which does not directly lead to the oxazolidinone ring system under standard conditions. wikipedia.org

Role in the Synthesis of Anthranilate Derivatives

This compound is an excellent precursor for the synthesis of 5-fluoroanthranilate derivatives. The anhydride ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that generates derivatives of 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid).

This reaction is highly versatile. For example, alcoholysis (reaction with an alcohol) of isatoic anhydride in the presence of a base results in the formation of the corresponding alkyl anthranilate ester with the concurrent release of carbon dioxide. wikipedia.orggoogle.com Applying this to the 5-fluoro analog provides a direct route to alkyl 5-fluoroanthranilates.

General Reaction:

this compound + ROH (Alcohol) → Alkyl 2-amino-5-fluorobenzoate + CO₂

Similarly, reaction with amines (aminolysis) will open the ring to form the corresponding 2-amino-5-fluorobenzamides. wikipedia.org This reactivity allows for the facile introduction of the 5-fluoroanthranilate moiety into a variety of molecular structures.

| Nucleophile | Product Class | Specific Example |

| Methanol (CH₃OH) | Alkyl Anthranilate | Methyl 2-amino-5-fluorobenzoate |

| Ammonia (NH₃) | Anthranilamide | 2-amino-5-fluorobenzamide (B107079) |

| Primary/Secondary Amine (RNH₂/R₂NH) | N-Substituted Anthranilamide | N-Alkyl-2-amino-5-fluorobenzamide |

Use in the Preparation of Indoxyl Glycosides

The synthesis of indoxyl glycosides, which are valuable substrates for detecting glycosidase activity, typically involves complex multi-step procedures. nih.govnih.gov A common pathway involves the construction of a substituted isatoic anhydride as an intermediate. For example, the synthesis of 5-bromo-6-chloro-isatoic anhydride has been detailed as a key step in preparing corresponding indoxyl derivatives. nih.gov This process starts from a substituted aniline, which undergoes acetylation, oxidation, and deacetylation to form the substituted anthranilic acid. This acid is then cyclized to the isatoic anhydride using an agent like triphosgene. nih.gov

While this demonstrates the utility of the isatoic anhydride scaffold in this context, specific examples detailing the use of this compound for the preparation of 5-fluoro-substituted indoxyl glycosides were not found in the search results. However, the established synthetic routes suggest that this compound could potentially be used as a precursor to generate 5-fluoro-indoxyl derivatives, which could then be glycosylated to produce the target 5-fluoro-indoxyl glycosides.

Derivatives and Structural Modifications of 5 Fluoroisatoic Anhydride

Halogenated Isatoic Anhydride (B1165640) Derivatives

The introduction of additional halogen atoms onto the 5-fluoroisatoic anhydride core can significantly alter the electronic properties and reactivity of the molecule. A general method for the halogenation of isatoic anhydrides involves their reaction with elemental chlorine or bromine in the presence of chlorosulfonic acid. google.com This process allows for the preparation of various halo-isatoic anhydrides. google.com

The position of incoming halogen substituents on the this compound ring is governed by the directing effects of the existing fluorine atom and the anhydride ring structure. The fluorine atom is an ortho-, para-director, while the acyl groups of the anhydride ring are deactivating and meta-directing. The regioselectivity of halogenation reactions, such as chlorination or bromination, is therefore a result of the interplay between these electronic influences.

The table below summarizes typical conditions for the halogenation of the isatoic anhydride core, which can be adapted for this compound.

| Reagent | Co-reagent/Solvent | Temperature Range | Molar Ratio (Halogen:Anhydride) |

| Elemental Chlorine (Cl₂) | Chlorosulfonic Acid | -10°C to +100°C | At least 0.5 mol per mol |

| Elemental Bromine (Br₂) | Chlorosulfonic Acid | -10°C to +100°C | At least 0.5 mol per mol |

This data is based on a general process for isatoic anhydrides. google.com

N-Substituted Isatoic Anhydride Derivatives

Substitution at the nitrogen atom of the isatoic anhydride ring is a primary strategy for creating a diverse library of derivatives. While direct N-alkylation of isatoic anhydride can be challenging and may lead to byproducts, alternative multi-step routes are often employed. acs.org A common approach involves the initial N-alkylation or N-arylation of a precursor, such as isatin (B1672199), followed by an oxidation step to form the desired N-substituted isatoic anhydride. acs.org

The synthesis of N-methylated isatoic anhydride is typically achieved through a two-step process starting from a suitable precursor rather than by direct methylation of the parent anhydride. google.com This method ensures high purity and yield of the final product. The process involves the initial synthesis of N-methyl anthranilic acid, which is then cyclized to form the N-methyl isatoic anhydride. google.com

A representative synthesis pathway is detailed below:

Condensation: O-chloro-benzoic acid reacts with methylamine (B109427) in the presence of anhydrous potassium carbonate as an acid scavenger and copper powder as a catalyst to produce N-methyl anthranilic acid. google.com

Cyclization: The resulting N-methyl anthranilic acid is dissolved in a solvent, cooled, and reacted with triphosgene (B27547) to induce ring closure, yielding N-methyl isatoic anhydride. google.com

| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |

| 1 | O-chloro-benzoic acid, Methylamine | Anhydrous potassium carbonate, Copper powder | Condensation reaction | N-methyl anthranilic acid |

| 2 | N-methyl anthranilic acid | Triphosgene | Cool to 0-5°C, then warm to 0-20°C | N-methyl isatoic anhydride |

This data is derived from a patented synthesis method. google.com

N-methylisatoic anhydride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Incorporating quaternary ammonium (B1175870) compounds (QACs) into the this compound structure is a strategy to enhance water solubility and introduce a permanent positive charge, which can be useful for biological labeling and targeted functionalization. mdpi.com QACs are defined by a central nitrogen atom bonded to four organic groups, carrying a net positive charge. mdpi.com While specific examples of this compound directly functionalized with QACs are not prevalent, the modification can be achieved by first introducing an N-substituted alkyl halide, which can then be quaternized by reaction with a tertiary amine. This approach would leverage the amphiphilic nature of QACs for applications where interaction with both polar and non-polar environments is desired. mdpi.com

The table below lists common quaternary ammonium groups that could potentially be used for such functionalization.

| Quaternary Ammonium Group | Common Anion | Key Properties |

| Benzalkonium | Chloride | Biocidal properties, Surfactant |

| Cetrimonium | Bromide, Chloride | Antiseptic, Surfactant |

| Didecyldimethylammonium | Chloride | Disinfectant, Biocidal |

This data reflects general information on commonly used QACs. mdpi.com

Novel Ring Systems Incorporating this compound Scaffolds

This compound is a valuable building block for the synthesis of more complex heterocyclic structures, particularly quinazolines and their derivatives. nih.gov The anhydride ring can be readily opened by nucleophiles, and the resulting intermediate can undergo cyclization to form new ring systems. This reactivity makes it a key precursor in medicinal chemistry. For instance, its parent amino acid, 2-amino-5-fluorobenzoic acid, is used in the synthesis of styrylquinazolinones, which have been investigated as potential anticancer agents. sigmaaldrich.com The fluorine atom at the 5-position is carried through the synthesis, imparting unique electronic properties to the final heterocyclic product.

| Precursor | Reaction Type | Resulting Ring System |

| This compound | Reaction with amines/amides | Quinazolinone derivatives |

| This compound | Multistep synthesis | Fused heterocyclic systems |

| 2-Amino-5-fluorobenzoic acid | Cyclization with various reagents | Quinazoline (B50416) derivatives |

Advanced Characterization Techniques in 5 Fluoroisatoic Anhydride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Fluoroisatoic anhydride (B1165640). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 5-Fluoroisatoic anhydride provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing three distinct signals corresponding to the protons on the fluorinated benzene (B151609) ring.

In a typical spectrum recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a broad singlet is observed at approximately 11.19 ppm, which is attributed to the labile N-H proton of the anhydride ring. The aromatic protons appear at distinct chemical shifts due to their unique electronic environments, influenced by the fluorine atom and the anhydride moiety. A predicted ¹H NMR spectrum suggests the following resonances: a doublet of doublets at ~6.86 ppm, a triplet of doublets at ~7.09 ppm, and another doublet of doublets at ~7.36 ppm.

Based on established substituent effects and coupling patterns, these signals can be assigned to the specific protons on the aromatic ring as detailed in the table below.

| Proton Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constants (J) in Hz |

| H-N | ~11.19 | Broad Singlet (br s) | - |

| H-7 | ~7.36 | Doublet of Doublets (dd) | J = 8.4, 2.6 |

| H-8 | ~6.87 | Triplet of Doublets (td) | J = 8.4, 2.2 |

| H-6 | ~6.74 | Doublet of Doublets (dd) | J = 9.3, 2.2 |

Data is based on reported values and spectral predictions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms like fluorine, oxygen, and nitrogen. The two carbonyl carbons of the anhydride group are expected to resonate at the lowest field, typically in the range of 160-185 ppm. The aromatic carbons will appear between 100-150 ppm, with their precise shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

The expected chemical shift ranges and assignments for the carbon signals are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Expected C-F Coupling |

| C-2 (C=O) | 160 - 170 | - |

| C-4 (C=O) | 145 - 155 | - |

| C-5a | 135 - 145 | Small (²JCF or ³JCF) |

| C-9a | 105 - 115 | Small (²JCF) |

| C-5 (C-F) | 155 - 165 | Large (¹JCF) |

| C-6 | 110 - 120 | Small (²JCF) |

| C-7 | 120 - 130 | Small (³JCF) |

| C-8 | 115 - 125 | Small (⁴JCF) |

Assignments are based on general chemical shift ranges for anhydrides and fluoroaromatic compounds.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds like this compound. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift for fluorine atoms on an aromatic ring typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. The exact chemical shift will be influenced by the electronic effects of the anhydride ring. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features in the spectrum are the two carbonyl (C=O) stretching vibrations characteristic of an anhydride. For cyclic anhydrides, these typically appear as two distinct bands at high wavenumbers. spectroscopyonline.com One band, corresponding to the symmetric stretching mode, is expected around 1870–1845 cm⁻¹, while the asymmetric stretching mode gives rise to a band around 1800–1775 cm⁻¹. spectroscopyonline.com In cyclic anhydrides, the lower frequency band is typically the more intense of the two. spectroscopyonline.com

Other significant absorptions include the N-H stretching vibration, which is expected as a moderate peak in the 3200-3600 cm⁻¹ region. udel.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. udel.edu Additionally, a strong C-O stretching band associated with the anhydride functional group should be observable between 1000 and 1300 cm⁻¹. libretexts.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Amide/Anhydride | 3200 - 3600 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch (Symmetric) | Cyclic Anhydride | 1870 - 1845 |

| C=O Stretch (Asymmetric) | Cyclic Anhydride | 1800 - 1775 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-O Stretch | Anhydride | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₈H₄FNO₃, corresponding to a molecular weight of 181.12 g/mol . lbaochemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 181.

The fragmentation of isatoic anhydride derivatives typically proceeds through characteristic pathways. A common initial fragmentation step is the loss of a molecule of carbon dioxide (CO₂, 44 Da) to form a benzoyl isocyanate intermediate. This can be followed by the loss of carbon monoxide (CO, 28 Da). Therefore, significant fragment ions in the mass spectrum of this compound would be anticipated at m/z values corresponding to these losses.

| Ion | Proposed Identity | Expected m/z |

| [M]⁺˙ | Molecular Ion | 181 |

| [M - CO₂]⁺˙ | 5-Fluorobenzoyl isocyanate radical cation | 137 |

| [M - CO₂ - CO]⁺˙ | Fluorinated benzyne (B1209423) radical cation | 109 |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org While a specific crystal structure for this compound is not publicly available, the structure of the closely related analog, 5-Chloroisatoic anhydride, provides a strong model for its expected solid-state conformation and packing.

The analysis of 5-Chloroisatoic anhydride revealed that it crystallizes in the orthorhombic crystal system with the space group Pna2₁. This type of detailed structural information allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing. It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable intermolecular interactions, leading to a similarly organized crystal lattice.

| Crystallographic Parameter | Data for 5-Chloroisatoic Anhydride (Analog) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.3852 |

| b (Å) | 6.0502 |

| c (Å) | 5.100 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data obtained from the crystallographic information for the analogous compound, 5-Chloroisatoic anhydride.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of this compound and its derivatives. Its high resolution, sensitivity, and accuracy make it indispensable for determining the purity of this compound and for resolving and quantifying enantiomers of its chiral derivatives. tezu.ernet.innih.gov

The purity of this compound is critical for its subsequent use in synthesis, as impurities can lead to unwanted side reactions and byproducts. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the aromatic and moderately polar nature of this compound, C18 columns are frequently employed. The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of compounds with a range of polarities. researchgate.netnih.gov

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Direct chiral HPLC is the most prevalent method for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including N-aryl derivatives. researchgate.netchemrxiv.orgnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal separation. semanticscholar.org

Detailed Research Findings in Purity Determination

Research efforts have focused on developing robust RP-HPLC methods for the quantitative analysis of this compound and its potential impurities, such as the precursor 5-fluoroanthranilic acid. A typical method involves a gradient elution on a C18 column with UV detection. The selection of the detection wavelength is based on the UV absorbance maxima of the compounds of interest.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| 5-Fluoroanthranilic acid | 8.2 | - |

| This compound | 15.5 | >99.5 |

Detailed Research Findings in Enantiomeric Excess Determination

The enantioselective separation of chiral derivatives of this compound is a key area of investigation. For instance, the enantiomers of N-aryl derivatives can be resolved on polysaccharide-based chiral stationary phases. The development of such methods involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation (Resolution, Rs ≥ 1.5), which is necessary for accurate quantification of the enantiomeric excess. nih.gov

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Enantiomer 1 (e.g., R-isomer) | 12.8 | 2.1 | 98 |

| Enantiomer 2 (e.g., S-isomer) | 14.2 |

Computational and Theoretical Studies on 5 Fluoroisatoic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Fluoroisatoic anhydride (B1165640) at the electronic level. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. mdpi.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 5-Fluoroisatoic anhydride. DFT can be employed to predict a variety of properties, including optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and thermochemical data such as enthalpy and Gibbs free energy. nih.gov

For this compound, DFT calculations could be used to determine key structural parameters and electronic properties. The choice of functional (e.g., B3LYP, WB97XD) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. nih.gov For instance, DFT could be used to analyze the effect of the fluorine substituent on the geometry and electronic properties of the isatoic anhydride ring system.

Below is an illustrative table of predicted geometric parameters for this compound, which could be obtained from a DFT optimization calculation.

Illustrative DFT-Calculated Geometric Parameters for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O (anhydride) | 1.20 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-C-F | 119.5° |

| Bond Angle | O=C-O | 125.0° |

Molecular Orbital Analysis

Molecular orbital (MO) analysis, derived from quantum chemical calculations, provides insights into the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is expected to be centered on the electron-deficient carbonyl groups of the anhydride moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Molecular Orbital Properties of this compound This table contains hypothetical data for illustrative purposes.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution. mdpi.com

An MD simulation could be used to explore the conformational flexibility of the heterocyclic ring of this compound and to study its interactions with solvent molecules. This can be particularly useful in understanding its solubility and behavior in a reaction medium. The choice of force field is a critical parameter in setting up an MD simulation. mdpi.com

Prediction of Reactivity and Selectivity

Computational methods are valuable for predicting the reactivity and selectivity of chemical reactions. For this compound, which is a versatile intermediate, these predictions can guide its use in synthesis. chemicalbook.comchemicalbook.com DFT calculations can be used to model reaction pathways and determine the activation energies of different potential reactions. nih.gov

For example, the reaction of this compound with a nucleophile could proceed via attack at either of the two carbonyl carbons. Computational modeling can help predict which site is more electrophilic and therefore more susceptible to nucleophilic attack. This is often done by calculating electrostatic potential maps, where regions of positive potential indicate electrophilic sites. The presence of the electron-withdrawing fluorine atom would also influence the reactivity of the aromatic ring towards electrophilic substitution, and this can be quantitatively assessed through computational models.

Conformation Analysis

Conformation analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a relatively rigid molecule like this compound, the conformational landscape may be limited, but computational methods can still provide valuable information.

Quantum chemical calculations can be used to perform a systematic search of the potential energy surface to identify the most stable conformer(s). While the core heterocyclic structure is largely planar, the amine proton's orientation could represent a minor conformational variable. Understanding the preferred conformation is important as it can influence the molecule's crystal packing and its interaction with other molecules.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Data mining of chemical databases can be used to identify compounds that are structurally similar to this compound and to correlate their structural features with their known biological activities or chemical properties.

By searching large databases for compounds containing the fluoroisatoic anhydride scaffold, it is possible to identify trends in reactivity, physical properties, and biological activity across a range of related molecules. This information can be used to predict the properties of this compound itself and to guide the design of new derivatives with desired characteristics. Such analyses can help in building Quantitative Structure-Activity Relationship (QSAR) models for related series of compounds.

Pharmacological and Biological Research Derived from 5 Fluoroisatoic Anhydride

Quinoline (B57606) Amino Acids as PDE-10A Inhibitors and Insulin (B600854) Secretagogues

Phosphodiesterase 10A (PDE-10A) has been identified as a key enzyme in pancreatic islets, and its inhibition can modulate cAMP levels, which has been linked to insulin secretion. nih.gov Research has identified quinoline-based structures as potent PDE-10A inhibitors, leading to their investigation as potential insulin secretagogues for the treatment of diabetes. nih.gov The synthesis of novel quinoline amino acid derivatives is a critical area of this research. mdpi.com